molecular formula C16H15NO2 B13354226 3-[2-(Benzyloxy)phenyl]acrylamide

3-[2-(Benzyloxy)phenyl]acrylamide

Cat. No.: B13354226
M. Wt: 253.29 g/mol
InChI Key: IACOFQWBZZVYQM-ZHACJKMWSA-N
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Description

3-[2-(Benzyloxy)phenyl]acrylamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of acrylamide, where the amide group is substituted with a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)phenyl]acrylamide can be achieved through several methods. One common approach involves the reaction of 2-(benzyloxy)benzaldehyde with acrylamide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the acrylamide derivative.

Another method involves the use of the Schotten-Baumann reaction, where 3-chloropropanoyl chloride reacts with 2-(benzyloxy)aniline in the presence of a base to form the desired acrylamide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for efficient and scalable production, minimizing the formation of by-products and reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)phenyl]acrylamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The acrylamide group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[2-(Benzyloxy)phenyl]acrylamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)phenyl]acrylamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group enhances its binding affinity to these targets, making it a potent compound in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-N-(benzyloxy)acrylamide: Similar structure but lacks the 2-position substitution on the phenyl ring.

    N-(4-Benzyloxyphenyl)-3-(4-methoxyphenyl)acrylamide: Contains additional methoxy substitution on the phenyl ring.

Uniqueness

3-[2-(Benzyloxy)phenyl]acrylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the 2-position of the phenyl ring enhances its reactivity and binding affinity in various applications .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(E)-3-(2-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H15NO2/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,17,18)/b11-10+

InChI Key

IACOFQWBZZVYQM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)N

Origin of Product

United States

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